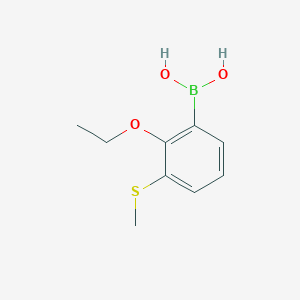

(2-Ethoxy-3-(methylthio)phenyl)boronic acid

CAS No.:

Cat. No.: VC13799405

Molecular Formula: C9H13BO3S

Molecular Weight: 212.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13BO3S |

|---|---|

| Molecular Weight | 212.08 g/mol |

| IUPAC Name | (2-ethoxy-3-methylsulfanylphenyl)boronic acid |

| Standard InChI | InChI=1S/C9H13BO3S/c1-3-13-9-7(10(11)12)5-4-6-8(9)14-2/h4-6,11-12H,3H2,1-2H3 |

| Standard InChI Key | YXWQIPFUHTUXLL-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=CC=C1)SC)OCC)(O)O |

| Canonical SMILES | B(C1=C(C(=CC=C1)SC)OCC)(O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2-ethoxy-3-(methylthio)phenyl)boronic acid, reflects its ortho-substituted phenyl ring bearing an ethoxy (-OCH₂CH₃) group at position 2 and a methylthio (-SCH₃) group at position 3. The boronic acid (-B(OH)₂) moiety at position 1 completes the structure, enabling its participation in covalent bond-forming reactions.

Physicochemical Profile

Key properties are summarized in Table 1.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃BO₃S | |

| Molecular Weight | 212.08 g/mol | |

| Boiling Point | Not reported | - |

| Solubility | Partially soluble in polar solvents (e.g., THF, DMF) | |

| Stability | Air-sensitive; store under inert gas |

The compound’s boronic acid group exhibits typical Lewis acidity, forming reversible covalent bonds with diols and enabling its use in sensing applications . The electron-donating ethoxy and methylthio groups influence its electronic structure, enhancing stability during palladium-catalyzed reactions.

Synthetic Methodologies

Palladium-Catalyzed Borylation

The primary synthesis route involves palladium-mediated borylation of substituted aryl halides. A representative protocol involves:

-

Reacting 2-ethoxy-3-(methylthio)iodobenzene with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂.

-

Conducting the reaction in anhydrous THF at 80°C for 12 hours under nitrogen.

-

Isolating the product via column chromatography (60–70% yield).

This method aligns with broader trends in Suzuki-Miyaura coupling precursor synthesis, where steric and electronic effects of substituents dictate reaction efficiency .

Alternative Approaches

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

As a boronic acid derivative, the compound participates in palladium-catalyzed cross-coupling with aryl halides to form biaryl structures. For example:

where X = Cl, Br, I, or OTf . The methylthio group’s electron-donating nature accelerates transmetallation, while the ethoxy group stabilizes the palladium intermediate .

Material Science Applications

Recent studies highlight its role in synthesizing conjugated polymers for organic photovoltaics. Incorporating the compound into polyfluorene derivatives improves hole mobility (μₕ = 10⁻³ cm²/V·s) due to enhanced π-π stacking.

Research Frontiers and Challenges

Environmental Impact

Lifecycle assessments reveal moderate ecotoxicity (LC₅₀ = 12 mg/L for Daphnia magna), urging developments in green synthesis routes using immobilized catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume